MAO-B Inhibition: 2000‑Fold Superior Potency Over Representative In‑Class Pyrrole‑2‑carbaldehyde Derivatives
1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde exhibits an IC50 of 440 nM against human recombinant MAO-B, representing a >2000‑fold improvement in potency over a closely related N‑substituted pyrrole‑2‑carbaldehyde derivative (compound 2a) in the same assay class [1][2].
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 440 nM |
| Comparator Or Baseline | Compound 2a (5‑(4‑fluorophenyl)‑1H‑pyrrole‑2‑carbaldehyde) IC50 >1000 µM; Selegiline (reference MAO-B inhibitor) IC50 = 0.038 µM |
| Quantified Difference | Target compound is approximately 2273‑fold more potent than compound 2a; approximately 12‑fold less potent than Selegiline |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells, 5‑phenylacetaldehyde substrate, hydrogen peroxide production assay after 1 hr (for target compound) [1]; MAO-B inhibition percentage assay at multiple concentrations for comparator series [2] |
Why This Matters
This quantitative potency advantage directly informs selection for neurological target screening programs where moderate‑affinity MAO‑B probes are required, avoiding the near‑complete inactivity observed with structurally similar N‑aryl analogs.
- [1] BindingDB Entry BDBM50075994 (CHEMBL3415785). IC50: 440 nM for human recombinant MAO-B. Binding Database. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075994. View Source
- [2] La Regina G, Silvestri R, Artico M, et al. New pyrrole inhibitors of monoamine oxidase: synthesis, biological evaluation, and structural determinants of MAO-A and MAO-B selectivity. J Med Chem. 2007; Table 3: MAO B IC50 values for pyrrole derivatives, including compound 2a (IC50 >1000 µM) and Selegiline (IC50 = 0.038 µM). View Source
